2-[4-(Trifluoromethoxy)phenyl]pyrrole
Description
Properties
Molecular Formula |
C11H8F3NO |
|---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]-1H-pyrrole |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7,15H |
InChI Key |
BFCYFTGJBKCBND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies of 2 4 Trifluoromethoxy Phenyl Pyrrole
Electrophilic Aromatic Substitution on the Pyrrole (B145914) Nucleus
The pyrrole ring is inherently activated towards electrophilic aromatic substitution due to the lone pair of electrons on the nitrogen atom being delocalized into the aromatic system. This increased electron density makes it more susceptible to attack by electrophiles than benzene (B151609).
Regioselectivity and Electronic Influence of Substituents
Electrophilic attack on the pyrrole ring of 2-[4-(trifluoromethoxy)phenyl]pyrrole is governed by both the inherent reactivity of the pyrrole nucleus and the electronic influence of the 4-(trifluoromethoxy)phenyl substituent at the C2 position.
Generally, electrophilic substitution on the pyrrole ring preferentially occurs at the C5 (α-position) or C3 (β-position). The C2 and C5 positions are electronically favored due to the greater stabilization of the cationic intermediate (arenium ion) through resonance. The presence of the 4-(trifluoromethoxy)phenyl group at C2 sterically hinders attack at this position, thus directing electrophiles primarily to the C5 and C3 positions.
The regioselectivity between the C3 and C5 positions is influenced by the nature of the electrophile and the reaction conditions. While the C5 position is electronically more favored for attack, steric hindrance from the adjacent C2-substituent can sometimes favor substitution at the C3 position.
Functionalization with Acyl Halides and Related Reagents
Acylation of this compound can be achieved using various acylating agents, such as acyl halides or anhydrides, typically in the presence of a Lewis acid catalyst (Friedel-Crafts acylation). The regioselectivity of this reaction is a key consideration.
For instance, the Vilsmeier-Haack reaction, which employs a milder electrophile generated from phosphorus oxychloride and a formamide (B127407) (like N,N-dimethylformamide, DMF), is a common method for the formylation of electron-rich heterocycles. In the case of 2-substituted pyrroles, formylation typically occurs at the C5 position.
Studies on similar 1-aryl-2,5-dimethylpyrroles have shown that Friedel-Crafts acylation with chloroacetyl chloride proceeds at the C3 position. This suggests that with bulky substituents at C2 and C5, the C3 and C4 positions become more accessible for acylation.
Table 1: Regioselectivity in Acylation of 2-Arylpyrrole Derivatives
| Acylating Reagent | Position of Substitution | Notes |
| Vilsmeier-Haack Reagent (POCl₃/DMF) | C5 | Common for formylation of 2-substituted pyrroles. |
| Chloroacetyl chloride / AlCl₃ | C3 | Observed in 1-aryl-2,5-dimethylpyrroles. |
Reactions at the Pyrrole Nitrogen Atom (N-Functionalization)
The nitrogen atom of the pyrrole ring in this compound possesses a lone pair of electrons and can act as a nucleophile, allowing for a variety of N-functionalization reactions.
N-Alkylation and N-Arylation Reactions
N-alkylation of this compound can be accomplished by treating the corresponding pyrrolide anion with an alkyl halide. The pyrrolide anion is typically generated by reacting the pyrrole with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
N-arylation can be achieved through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or the Ullmann condensation. These reactions typically involve the coupling of the pyrrole with an aryl halide in the presence of a palladium or copper catalyst and a suitable base.
Table 2: Common Conditions for N-Functionalization of Pyrroles
| Reaction | Reagents and Conditions |
| N-Alkylation | 1. Strong base (e.g., NaH, t-BuOK) 2. Alkyl halide (R-X) |
| N-Arylation (Buchwald-Hartwig) | Aryl halide (Ar-X), Pd catalyst, Ligand, Base |
| N-Arylation (Ullmann) | Aryl halide (Ar-X), Cu catalyst, Base, High temperature |
Synthesis of N-Substituted Pyrrole Carboxamides
N-substituted pyrrole carboxamides of this compound can be synthesized through a multi-step process. First, the pyrrole nitrogen is functionalized with a group containing a carboxylic acid or its derivative. For example, N-alkylation with an ethyl haloacetate followed by hydrolysis would yield an N-acetic acid derivative. This carboxylic acid can then be coupled with a desired amine using standard peptide coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to form the corresponding N-substituted pyrrole carboxamide.
Alternatively, the pyrrole can be reacted with an isocyanate to directly form an N-substituted urea (B33335) derivative, which is structurally related to a carboxamide.
Functionalization of the Phenyl Ring Moieties
The phenyl ring of this compound can also undergo electrophilic aromatic substitution. The trifluoromethoxy (-OCF₃) group is a deactivating substituent due to its strong electron-withdrawing inductive effect. However, it is also an ortho, para-director because the lone pairs on the oxygen atom can donate electron density to the ring through resonance, stabilizing the arenium ion intermediates for ortho and para attack.
Therefore, electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts reactions on the phenyl ring will primarily yield products substituted at the positions ortho and para to the trifluoromethoxy group. Given that the para position is already occupied by the pyrrole ring, substitution is expected to occur predominantly at the ortho positions (C3' and C5').
Table 3: Predicted Regioselectivity of Electrophilic Substitution on the Phenyl Ring
| Reaction | Electrophile | Expected Major Product(s) |
| Bromination | Br₂ / FeBr₃ | 2-[3-Bromo-4-(trifluoromethoxy)phenyl]pyrrole |
| Nitration | HNO₃ / H₂SO₄ | 2-[3-Nitro-4-(trifluoromethoxy)phenyl]pyrrole |
Introduction of Additional Halogens or Electron-Withdrawing/Donating Groups
The pyrrole ring is highly activated towards electrophilic substitution, generally favoring attack at the C5 position (adjacent to the NH group and ortho to the phenyl substituent) and the C3 position. The presence of the 4-(trifluoromethoxy)phenyl group at the C2 position is expected to further influence the regioselectivity of these reactions.
Halogenation:
Halogenation of pyrroles typically proceeds readily. For 2-arylpyrroles, electrophilic halogenating agents such as N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), and N-iodosuccinimide (NIS) are commonly employed to introduce chlorine, bromine, and iodine atoms, respectively, onto the pyrrole ring. Given the activating nature of the pyrrole ring, these reactions can often be carried out under mild conditions. The primary sites of halogenation would be the electron-rich positions of the pyrrole ring.
Electron-Withdrawing Group (EWG) Introduction:
The introduction of electron-withdrawing groups can be achieved through various established methods for pyrrole functionalization.
Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the pyrrole ring, typically using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. While pyrroles are highly reactive towards acylation, the reaction conditions must be carefully controlled to avoid polymerization, a common side reaction in the presence of strong acids. nsf.govnih.gov For 2-substituted pyrroles, acylation is expected to occur at the C5 or C4 positions. The use of milder Lewis acids or alternative acylation procedures, such as the use of organoaluminum intermediates, can improve selectivity and yield. nih.gov
Vilsmeier-Haack Reaction: This is a mild and efficient method for the formylation of electron-rich aromatic and heterocyclic compounds. organic-chemistry.orgwikipedia.org Using a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), a formyl group (-CHO) can be introduced onto the pyrrole ring. nih.govresearchgate.net For 2-arylpyrroles, formylation is anticipated to occur preferentially at the C5 position.
Electron-Donating Group (EDG) Introduction:
The introduction of electron-donating groups onto the pyrrole ring is less straightforward than the introduction of EWGs. Direct alkylation of the pyrrole ring via Friedel-Crafts alkylation is often problematic due to polysubstitution and polymerization. stackexchange.com However, functionalization can be achieved through multi-step sequences, for example, by first introducing an acyl group and then reducing it to an alkyl group.
| Reaction Type | Typical Reagents | Expected Position of Substitution on Pyrrole Ring | Potential Challenges |
|---|---|---|---|
| Halogenation | NCS, NBS, NIS | C5, C3, C4 (in order of decreasing reactivity) | Polyhalogenation if not controlled |
| Friedel-Crafts Acylation | Acyl chloride/anhydride, Lewis acid (e.g., AlCl₃) | C5, C4 | Polymerization, potential for rearrangement |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C5 | Generally high yielding and selective |
Derivatization at the Trifluoromethoxy Moiety (if applicable)
The trifluoromethoxy (-OCF₃) group is known for its high stability and is generally unreactive under typical synthetic conditions. The carbon-oxygen bond is strong, and the fluorine atoms are not easily displaced. Therefore, direct derivatization of the trifluoromethoxy moiety on the phenyl ring of this compound is not a common or feasible strategy. Any functionalization of the phenyl ring would likely proceed through electrophilic aromatic substitution, but the trifluoromethoxy group is a deactivating, meta-directing substituent, making such reactions challenging and likely to occur at the positions meta to the -OCF₃ group.
Construction of Fused and Spirocyclic Systems Incorporating the Pyrrole Corenih.gov
The this compound scaffold can serve as a building block for the synthesis of more complex heterocyclic systems. The reactivity of the pyrrole ring allows for the construction of fused rings, leading to novel chemical entities with potential applications in medicinal chemistry and materials science.
Pyrrole-Thiazole Hybrid Formations
The synthesis of pyrrole-thiazole hybrids often involves the introduction of a functional group on the pyrrole ring that can then be used to construct the thiazole (B1198619) ring. A common strategy involves the acylation of the pyrrole followed by reaction with a sulfur-containing reagent.
For instance, a related compound, 1-(4-trifluoromethoxyphenyl)-2,5-dimethylpyrrole, has been used to synthesize pyrrole-thiazole hybrids. nih.gov The synthesis began with the chloroacylation of the pyrrole at the 3-position to yield 3-chloroacetyl-1-(4-trifluoromethoxyphenyl)-2,5-dimethylpyrrole. nih.gov This chloroacetyl derivative then serves as a key intermediate. The thiazole ring is constructed by reacting this intermediate with a thioamide or thiourea (B124793) in a Hantzsch-type thiazole synthesis. nih.gov This sequence provides a versatile route to a variety of 2-substituted thiazoles attached to the pyrrole core. nih.gov A similar strategy could likely be applied to this compound, where initial acylation at the C5 or C3 position would provide the necessary handle for thiazole ring formation.
| Starting Material (Related Compound) | Key Intermediate | Reaction for Thiazole Formation | Product Type |
|---|---|---|---|
| 1-(4-trifluoromethoxyphenyl)-2,5-dimethylpyrrole nih.gov | 3-Chloroacetyl derivative nih.gov | Reaction with thioamides/thioureas nih.gov | 1-(4-trifluoromethoxyphenyl)-2,5-dimethyl-3-(thiazol-4-yl)pyrrole nih.gov |
Pyrrole-Pyrazole and Pyrrole-Triazole Scaffold Development
The construction of fused pyrrole-pyrazole and pyrrole-triazole systems from a 2-arylpyrrole precursor typically requires the introduction of appropriate functional groups on the pyrrole ring that can participate in cyclization reactions.
Pyrrole-Pyrazole Systems: The synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused pyrazole (B372694) systems, often involves the reaction of 3-aminopyrazoles with β-dicarbonyl compounds or their equivalents. While not a direct fusion to the pyrrole ring, this highlights a common strategy for building pyrazole-containing fused systems.
Pyrrole-Triazole Systems: The synthesis of pyrrolo[2,1-f] nih.govnih.govnih.govtriazines has been reported, including derivatives bearing a 4-(4-(trifluoromethoxy)phenyl) substituent. nih.gov These syntheses often start from a functionalized pyrrole, such as an aminopyrrole, which is then cyclized with a suitable reagent to form the triazine ring. nih.gov For example, the reaction of an N-aminopyrrole with formamide can lead to the formation of the fused triazine ring. nih.gov This suggests that if this compound were converted to an appropriately substituted aminopyrrole derivative, it could be a viable precursor for pyrrolo-triazole fused systems.
Impact of the Trifluoromethoxy Group on Chemical Reactivity Profiles
This has several consequences for the reactivity of this compound:
Reactivity of the Phenyl Ring: The -OCF₃ group is deactivating and meta-directing for electrophilic aromatic substitution on the phenyl ring. This means that reactions like nitration, halogenation, or Friedel-Crafts acylation on the phenyl ring will be more difficult compared to unsubstituted benzene and will occur at the positions meta to the -OCF₃ group.
Reactivity of the Pyrrole Ring: The electron-withdrawing nature of the 4-(trifluoromethoxy)phenyl group will decrease the electron density of the pyrrole ring compared to an unsubstituted 2-phenylpyrrole. This deactivating effect will make the pyrrole ring less reactive towards electrophilic substitution. However, the pyrrole ring is still considered an electron-rich heterocycle, and electrophilic substitution is expected to proceed, albeit under potentially more forcing conditions than for more activated pyrroles. The directing effect of the C2-substituent will still favor substitution at the C5 and C3 positions.
Acidity of the Pyrrole N-H: The electron-withdrawing effect of the substituent at the C2 position will increase the acidity of the N-H proton of the pyrrole ring, making it more susceptible to deprotonation by a base.
| Property | Effect of the Trifluoromethoxy Group | Consequence for Reactivity |
|---|---|---|
| Electronic Nature | Strongly electron-withdrawing (-I > +R) | Deactivation of both phenyl and pyrrole rings towards electrophilic attack |
| Directing Effect (on Phenyl Ring) | Meta-directing | Electrophilic substitution on the phenyl ring occurs at positions 3' and 5' |
| Pyrrole N-H Acidity | Increased acidity | Easier deprotonation with a base |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation
NMR spectroscopy is the cornerstone for determining the structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F nuclei, along with multidimensional correlation experiments, a complete picture of the atomic arrangement and electronic structure of 2-[4-(Trifluoromethoxy)phenyl]pyrrole can be assembled.
The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in the molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons on the pyrrole (B145914) ring, the phenyl ring, and the nitrogen atom.
The pyrrole ring protons (H-3, H-4, and H-5) typically appear as multiplets in the region of 6.0-7.0 ppm. The phenyl ring protons, due to the substitution pattern, are expected to form an AA'BB' system, appearing as two distinct doublets. The broad singlet corresponding to the N-H proton of the pyrrole ring is typically observed further downfield and can be confirmed by D₂O exchange.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~ 8.50 | br s | - | N-H (Pyrrole) |
| ~ 7.55 | d | 8.8 | H-2', H-6' (Phenyl) |
| ~ 7.20 | d | 8.8 | H-3', H-5' (Phenyl) |
| ~ 6.90 | m | - | H-5 (Pyrrole) |
| ~ 6.82 | m | - | H-3 (Pyrrole) |
| ~ 6.25 | m | - | H-4 (Pyrrole) |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound will show signals for the four distinct carbons of the pyrrole ring and the four unique carbon environments of the substituted phenyl ring. A key feature is the carbon of the trifluoromethoxy group, which appears as a quartet due to coupling with the three fluorine atoms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~ 148.5 | C-4' (Phenyl, attached to -OCF₃) |
| ~ 132.0 | C-1' (Phenyl, attached to Pyrrole) |
| ~ 130.5 | C-2 (Pyrrole, attached to Phenyl) |
| ~ 127.0 | C-2', C-6' (Phenyl) |
| ~ 123.0 | C-5 (Pyrrole) |
| ~ 121.5 (q, ¹JCF ≈ 257 Hz) | -OCF₃ |
| ~ 121.0 | C-3', C-5' (Phenyl) |
| ~ 110.5 | C-3 (Pyrrole) |
| ~ 108.0 | C-4 (Pyrrole) |
¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds. rsc.org The trifluoromethoxy (-OCF₃) group in the target molecule is expected to produce a single, sharp resonance in the ¹⁹F NMR spectrum. Its chemical shift is characteristic of an aromatic trifluoromethoxy ether. The absence of coupling indicates that there are no other fluorine atoms in close proximity.
Table 3: Predicted ¹⁹F NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -58.5 | s | -OCF₃ |
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals from 1D spectra and confirming the molecule's connectivity.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent protons on the pyrrole ring (H-3 with H-4, and H-4 with H-5). It would also confirm the coupling between the ortho- and meta-protons on the phenyl ring (H-2'/H-6' with H-3'/H-5').
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is used to definitively assign each carbon signal to its attached proton. For example, the proton signal at ~6.90 ppm would show a cross-peak with the carbon signal at ~123.0 ppm, assigning them as H-5 and C-5 of the pyrrole ring, respectively.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations (typically over 2-3 bonds) between protons and carbons. This is vital for connecting different fragments of the molecule. Key correlations would include:
The proton H-3 of the pyrrole ring showing a cross-peak to the C-1' of the phenyl ring, confirming the point of attachment.
The phenyl protons H-2' and H-6' showing correlations to the pyrrole carbon C-2.
The phenyl protons H-3' and H-5' showing a correlation to the C-4' bearing the trifluoromethoxy group.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups and bonding within a molecule. The spectra are characterized by absorption bands (IR) or scattering peaks (Raman) at specific frequencies corresponding to the vibrational modes of the molecule.
The IR and Raman spectra of this compound would display characteristic bands confirming the presence of the pyrrole N-H group, the aromatic C-H bonds, the C=C bonds of both rings, and the distinctive C-F and C-O bonds of the trifluoromethoxy substituent. The C-F stretching vibrations are typically very strong in the IR spectrum, making them a key diagnostic feature.
Table 4: Predicted Vibrational Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Assignment |
| ~ 3400 | N-H Stretch | Pyrrole N-H |
| 3150 - 3000 | C-H Stretch | Aromatic (Phenyl & Pyrrole) C-H |
| 1610, 1515 | C=C Stretch | Aromatic Ring (Phenyl) |
| ~ 1470 | C=C/C-N Stretch | Pyrrole Ring |
| ~ 1260 | C-F Stretch (asymmetric) | Trifluoromethoxy (-OCF₃) |
| ~ 1215 | C-O-C Stretch (asymmetric) | Aryl Ether |
| ~ 1160 | C-F Stretch (symmetric) | Trifluoromethoxy (-OCF₃) |
Conformational Analysis through Vibrational Signatures
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides profound insight into the molecular structure and conformational flexibility of this compound. The conformation of the molecule is largely defined by the torsional angle between the pyrrole and phenyl rings. This rotation is influenced by steric hindrance and electronic effects, leading to different stable conformers that can be identified by their unique vibrational fingerprints.
Computational studies, often employing Density Functional Theory (DFT), are instrumental in assigning the observed vibrational modes. arxiv.orgchimia.charxiv.org The vibrational spectrum can be divided into several key regions corresponding to specific functional groups.
N-H and C-H Stretching Region (3000-3500 cm⁻¹): The N-H stretching vibration of the pyrrole ring is expected to appear as a sharp band around 3400-3500 cm⁻¹. researchgate.net The aromatic C-H stretching modes from both the pyrrole and phenyl rings typically occur in the 3000-3100 cm⁻¹ region.
Ring Stretching and Bending Region (1000-1600 cm⁻¹): This region is complex, containing characteristic stretching vibrations of the C=C and C-N bonds within both aromatic rings. These modes are sensitive to the degree of conjugation between the two rings, which is dependent on the torsional angle.
Trifluoromethoxy Group Vibrations (900-1300 cm⁻¹): The -OCF₃ group gives rise to strong, characteristic absorption bands. The C-F stretching vibrations are typically very intense in the IR spectrum and are expected between 1100 and 1300 cm⁻¹. The C-O stretching of the ether linkage will also be present in this region. sapub.org
Out-of-Plane Bending Region (below 1000 cm⁻¹): C-H out-of-plane (OOP) bending modes are characteristic of the substitution pattern on the phenyl ring. For a 1,4-disubstituted (para) phenyl ring, a strong band is expected in the 800-850 cm⁻¹ range. nih.gov
By comparing experimental IR and Raman spectra with computationally predicted frequencies for different conformers, the most stable conformation in the gas phase or solid state can be determined. nih.govnih.gov The presence of multiple bands for a single mode can indicate the co-existence of different conformers at room temperature. researchgate.net
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Approximate Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| N-H Stretch | Pyrrole Ring | 3400 - 3500 | Medium-Sharp |
| Aromatic C-H Stretch | Phenyl & Pyrrole Rings | 3000 - 3100 | Medium-Weak |
| C=C Ring Stretch | Phenyl & Pyrrole Rings | 1450 - 1600 | Medium-Strong |
| C-F Stretch | Trifluoromethoxy Group | 1100 - 1300 | Very Strong |
| C-O Stretch | Trifluoromethoxy Group | 1000 - 1250 | Strong |
| C-H Out-of-Plane Bend | para-Substituted Phenyl | 800 - 850 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The molecular formula of the compound is C₁₁H₈F₃NO, giving it a theoretical monoisotopic mass of approximately 227.05 g/mol . In a typical electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 227 or 228, respectively.
Tandem mass spectrometry (MS/MS) experiments provide detailed information about the molecule's connectivity by inducing fragmentation of the molecular ion. nih.gov Studies on analogous 2-substituted pyrrole derivatives have established common fragmentation pathways. nih.gov For this compound, the fragmentation is expected to be influenced by the stability of the aromatic rings and the nature of the substituent.
A plausible fragmentation pathway would involve:
Cleavage of the Phenyl-Pyrrole Bond: This is a common fragmentation pathway for 2-arylpyrroles, leading to the formation of ions corresponding to the pyrrole moiety and the substituted phenyl ring. This could result in fragments such as the pyrrole cation (m/z 67) or the [C₄H₄N]⁺ fragment (m/z 66). researchgate.net
Fragmentation of the Trifluoromethoxy Group: The -OCF₃ group can undergo fragmentation. A characteristic loss would be the elimination of a CF₃ radical, leading to a fragment ion at [M-69]⁺. Subsequent loss of carbon monoxide (CO) from this fragment is also possible.
Ring Fragmentation: Both the pyrrole and phenyl rings can undergo more complex fragmentation, involving the loss of small neutral molecules like HCN from the pyrrole ring.
Table 2: Predicted Key Mass Fragments for this compound
| m/z Ratio | Proposed Fragment Ion | Proposed Neutral Loss |
|---|---|---|
| 227 | [C₁₁H₈F₃NO]⁺ (Molecular Ion) | - |
| 158 | [C₁₁H₈NO]⁺ | ∙CF₃ |
| 161 | [C₇H₄F₃O]⁺ (Trifluoromethoxyphenyl cation) | C₄H₄N∙ |
| 145 | [C₇H₄F₃]⁺ (Trifluoromethylphenyl cation) | C₄H₄NO∙ |
| 67 | [C₄H₅N]⁺ (Pyrrole cation) | C₇H₃F₃O |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π-π* transitions associated with its extended conjugated system, which includes both the pyrrole and phenyl rings.
The parent pyrrole molecule exhibits strong absorption bands below 250 nm. nist.gov The introduction of a phenyl group at the 2-position creates a larger π-conjugated system, which typically results in a bathochromic shift (a shift to longer wavelengths) of the absorption maxima (λ_max_). Further substitution on the phenyl ring modifies these electronic transitions. The trifluoromethoxy group (-OCF₃) is generally considered to be electron-withdrawing, which can further influence the energy of the molecular orbitals and thus the absorption wavelengths.
The UV-Vis spectrum of this compound in a non-polar solvent would likely show intense absorption bands in the 250-350 nm range. These bands correspond to π-π* transitions. The presence of the nitrogen heteroatom in the pyrrole ring also introduces the possibility of n-π* transitions, though these are often much weaker and may be obscured by the more intense π-π* bands. Solvent polarity can also affect the position of λ_max_, with polar solvents often causing shifts in the absorption bands due to differential stabilization of the ground and excited states. scispace.com
Table 3: Expected Electronic Transitions for this compound
| Type of Transition | Associated Orbitals | Expected Wavelength Range (nm) | Relative Intensity |
|---|---|---|---|
| π → π | Pyrrole and Phenyl Rings | 250 - 350 | High (ε > 10,000) |
| n → π | Nitrogen Lone Pair | > 300 | Low (ε < 1,000) |
X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. nih.gov While a specific crystal structure for this compound is not publicly available, data from the closely related compound 2-[4-(Trifluoromethoxy)phenyl]-1H-benzimidazole (which replaces the pyrrole with a benzimidazole (B57391) group) offers valuable predictive insights. nih.gov
Based on this analog, this compound is expected to crystallize in a common space group, such as the monoclinic P2₁/c. nih.gov The molecule would not be perfectly planar; a dihedral angle between the best planes of the pyrrole and phenyl rings is anticipated due to steric interactions between hydrogens on the adjacent rings. rsc.org
Intermolecular interactions are crucial in dictating the crystal packing. Key interactions expected in the solid-state structure include:
N-H···π Hydrogen Bonding: The N-H group of the pyrrole ring is a hydrogen bond donor. It can form hydrogen bonds with the π-electron cloud of an adjacent phenyl or pyrrole ring. researchgate.net
π-π Stacking: The planar aromatic rings can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces. These interactions would likely be offset, rather than face-to-face, to minimize repulsion. nih.gov
C-H···F or C-H···O Interactions: Weak hydrogen bonds involving the fluorine and oxygen atoms of the trifluoromethoxy group and hydrogen atoms from neighboring molecules can also contribute to the stability of the crystal lattice.
These combined interactions would build a stable, three-dimensional supramolecular architecture.
Table 4: Predicted Crystallographic Parameters for this compound (based on analog data)
| Parameter | Predicted Value/Type | Source of Prediction |
|---|---|---|
| Crystal System | Monoclinic | Analog Data nih.gov |
| Space Group | P2₁/c | Analog Data nih.gov |
| Molecules per Unit Cell (Z) | 4 | Analog Data nih.gov |
| Dominant Intermolecular Interaction | N-H···π Hydrogen Bonding | Chemical Structure |
| Secondary Interaction | π-π Stacking | Analog Data nih.gov |
| Dihedral Angle (Phenyl-Pyrrole) | 20-40° | Steric Considerations |
Computational and Theoretical Investigations
Quantum Chemical Calculations: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. ajchem-a.comscispace.com It is widely used to predict molecular geometries, energies, and other properties by focusing on the electron density rather than the complex many-electron wavefunction. scispace.com For a molecule such as 2-[4-(trifluoromethoxy)phenyl]pyrrole, DFT calculations would typically be performed using a functional like B3LYP and a basis set such as 6-311++G(d,p) to ensure accurate results. ajchem-a.comjchr.org
Geometry Optimization and Conformational Analysis
Geometry optimization is a fundamental computational step to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would determine the precise bond lengths, bond angles, and, crucially, the dihedral angle between the pyrrole (B145914) and the phenyl rings.
Electronic Structure: HOMO-LUMO Energy Gaps and Molecular Orbitals
The electronic structure of a molecule is described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals (FMOs). researchgate.netajchem-a.com
HOMO: Represents the orbital from which an electron is most easily removed. Its energy level correlates with the molecule's ability to donate electrons.
LUMO: Represents the orbital to which an electron is most easily added. Its energy level indicates the molecule's ability to accept electrons.
The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE) , is a key indicator of a molecule's chemical reactivity and kinetic stability. nih.govresearchgate.netschrodinger.com A small energy gap suggests that the molecule is more reactive and can be more easily excited electronically, whereas a large gap implies higher stability. nih.govresearchgate.net For this compound, the HOMO is expected to be distributed primarily over the electron-rich pyrrole ring, while the LUMO may be delocalized across both the pyrrole and the trifluoromethoxy-substituted phenyl ring.
| Parameter | Description | Significance for this compound |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the electron-donating capability of the molecule. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the electron-accepting capability of the molecule. |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO. | A primary indicator of chemical reactivity, stability, and the energy required for electronic excitation. schrodinger.com |
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT methods are highly effective for predicting various spectroscopic properties, which can then be compared with experimental data to confirm molecular structure.
NMR (Nuclear Magnetic Resonance): DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. mdpi.comnih.govnih.gov These predictions are invaluable for assigning peaks in experimental spectra and confirming the proposed structure of this compound.
IR (Infrared): Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. These frequencies correspond to specific bond stretches, bends, and twists. For this molecule, key predicted peaks would include the N-H stretch of the pyrrole ring and vibrations associated with the C-F and C-O bonds of the trifluoromethoxy group.
UV-Vis (Ultraviolet-Visible): Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectrum. mdpi.comacs.orgrsc.org The calculations determine the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which typically involve the promotion of an electron from the HOMO to the LUMO or other low-lying unoccupied orbitals. schrodinger.com
Charge Distribution, Electrostatic Potentials, and Reactivity Descriptors
Understanding how charge is distributed across a molecule is essential for predicting its reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.netwolfram.com It uses a color scale to indicate charge distribution: red regions are electron-rich (negative potential) and are susceptible to electrophilic attack, while blue regions are electron-poor (positive potential) and are prone to nucleophilic attack. researchgate.netresearchgate.net For this compound, the MEP would likely show a negative potential around the pyrrole nitrogen and the oxygen atom, and a positive potential around the pyrrole N-H proton.
Reactivity Descriptors: Based on HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. nih.govirjweb.com
| Descriptor | Formula | Significance |
| Chemical Potential (μ) | μ = (E_HOMO + E_LUMO) / 2 | Measures the tendency of electrons to escape from the system. |
| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Measures the resistance to change in electron distribution. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. mdpi.comresearchgate.net By solving Newton's equations of motion, MD can reveal how a molecule like this compound behaves in a biological environment, such as its interaction with a protein target. researchgate.netnih.gov
Ligand-Protein Interaction Dynamics (where applicable to biological targets)
If this compound were identified as a ligand for a specific protein, MD simulations would be crucial for understanding their interaction. A simulation would typically involve placing the ligand in the binding site of the protein, solvating the system with water molecules, and simulating their movements over nanoseconds. plos.org
The simulation trajectory provides detailed information on:
Binding Stability: By monitoring the root-mean-square deviation (RMSD) of the ligand within the binding pocket, one can assess the stability of the complex over time. plos.org
Key Interactions: The simulation reveals which specific amino acid residues interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts, π-π stacking).
Conformational Changes: MD can show if the protein or ligand changes its shape upon binding, which is often critical for biological function.
This analysis is vital in drug discovery for understanding the mechanism of action and for designing more potent and specific molecules.
Conformational Behavior in Different Environments
Theoretical studies on similar 2-phenylpyrrole systems have shown that the rotation around this central bond is not entirely free, with certain conformations being energetically more favorable than others. researchgate.net For instance, studies on 2-acylpyrroles have identified stable syn and anti conformers, with the energy barrier between them being influenced by the nature of the substituents. In the case of this compound, the bulky and electron-withdrawing trifluoromethoxy group at the para position of the phenyl ring is expected to play a significant role in its conformational preferences.
In Vacuo: In a vacuum, or gas phase, the conformational preference is determined solely by intramolecular forces. Computational models, such as those based on Density Functional Theory (DFT), can predict the most stable conformation by calculating the potential energy surface as a function of the dihedral angle. For this compound, a non-planar conformation is anticipated to be the most stable, as this minimizes steric hindrance between the hydrogen atoms on the pyrrole and phenyl rings.
In Solution: The presence of a solvent can significantly alter the conformational equilibrium. nih.gov The polarity of the solvent and its ability to form intermolecular interactions, such as hydrogen bonds, can stabilize or destabilize different conformers. For example, in a polar solvent like acetonitrile, it is possible that conformations with a larger dipole moment are favored. nih.gov Molecular dynamics (MD) simulations can be employed to model the behavior of this compound in different solvent environments, providing a dynamic picture of its conformational flexibility. mdpi.com
Table 1: Predicted Conformational Properties of this compound in Different Environments
| Environment | Predicted Dominant Conformation | Key Influencing Factors |
| In Vacuo | Non-planar (twisted) | Intramolecular steric hindrance |
| Non-polar Solvent | Non-planar (twisted) | Minimal solvent-solute interactions |
| Polar Solvent | Potentially altered dihedral angle | Dipole-dipole interactions, solvent polarity |
| Solid State | Planar or near-planar | Crystal packing forces, intermolecular hydrogen bonding, π-π stacking |
Molecular Docking Studies for Biological Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.
Given the structural motifs present in this compound, potential biological targets could include enzymes such as kinases, which are often implicated in various diseases. nih.gov For instance, pyrrole-containing compounds have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and other kinases. nih.gov
Molecular docking simulations can predict the binding mode of this compound within the active site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and scoring them based on their predicted binding affinity. The binding affinity is often expressed as a docking score or an estimated free energy of binding (ΔG), with more negative values indicating a more favorable interaction.
For example, in a hypothetical docking study of this compound against a kinase domain, the software would predict how the molecule fits into the ATP-binding pocket. The phenyl and pyrrole rings would likely engage in hydrophobic and π-π stacking interactions with non-polar residues in the active site, while the trifluoromethoxy group could form specific interactions with other residues.
A crucial output of molecular docking is the identification of key intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:
Hydrogen Bonds: The N-H group of the pyrrole ring can act as a hydrogen bond donor, while the oxygen and fluorine atoms of the trifluoromethoxy group could potentially act as hydrogen bond acceptors.
Hydrophobic Interactions: The aromatic phenyl and pyrrole rings are hydrophobic and are likely to interact favorably with non-polar amino acid residues in the binding site.
π-π Stacking: The aromatic rings can engage in π-π stacking interactions with the side chains of aromatic amino acids like phenylalanine, tyrosine, and tryptophan.
Halogen Bonding: The fluorine atoms of the trifluoromethoxy group could participate in halogen bonding, a non-covalent interaction that is gaining recognition in drug design.
Table 2: Hypothetical Molecular Docking Results of this compound with a Kinase Target
| Interaction Type | Potential Interacting Residues in Kinase Active Site |
| Hydrogen Bonding | Aspartic acid, Glutamic acid, Serine, Threonine |
| Hydrophobic Interactions | Leucine, Isoleucine, Valine, Alanine |
| π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
| Halogen Bonding | Electron-rich atoms (e.g., carbonyl oxygen) |
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) from Computational Data
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. nih.gov These models are built using a set of compounds with known activities or properties and a set of calculated molecular descriptors.
For a series of compounds including this compound, a QSAR model could be developed to predict a specific biological activity, such as antifungal or anticancer activity. sioc-journal.cn The model would be based on a range of molecular descriptors calculated from the 2D or 3D structure of the molecules.
Commonly used descriptors in QSAR/QSPR studies include:
Topological descriptors: These describe the connectivity of atoms in a molecule.
Electronic descriptors: These relate to the electronic properties of the molecule, such as dipole moment and partial charges.
Steric descriptors: These describe the size and shape of the molecule.
Hydrophobic descriptors: These quantify the hydrophobicity of the molecule, often represented by the logarithm of the octanol-water partition coefficient (logP).
A typical QSAR equation would take the form:
Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙ*Dₙ
where D₁, D₂, ..., Dₙ are the molecular descriptors and c₀, c₁, c₂, ..., cₙ are the coefficients determined by statistical methods such as multiple linear regression or partial least squares. sciepub.com
For this compound, the trifluoromethoxy group would significantly influence several descriptors, particularly those related to electronics and hydrophobicity, thereby impacting its predicted activity in a QSAR model. nih.gov
Table 3: Key Molecular Descriptors for QSAR/QSPR Modeling of this compound
| Descriptor Class | Specific Descriptor Example | Predicted Influence of Trifluoromethoxy Group |
| Electronic | Dipole Moment | Increase due to electronegativity |
| Hydrophobic | LogP | Increase due to fluorination |
| Steric | Molecular Volume | Increase due to bulkiness |
| Topological | Wiener Index | Dependent on overall molecular graph |
Applications in Chemical and Biological Research
Applications in Materials Science
The unique electronic properties of the pyrrole (B145914) ring make the 2-[4-(trifluoromethoxy)phenyl]pyrrole structure a promising building block for advanced organic materials.
Development of Organic Semiconducting Materials
Pyrrole is a π-electron-rich five-membered heteroaromatic ring, a characteristic that makes it an excellent electron donor moiety for the construction of organic semiconducting materials. acs.orgresearchgate.net The inherent electron-donating nature of the pyrrole core is fundamental to its application in organic electronics.
The introduction of a trifluoromethoxy (-OCF3) group onto the phenyl ring is a strategic modification in materials science. This group is strongly electron-withdrawing, and its presence can be used to fine-tune the electronic properties of the molecule. By modulating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the trifluoromethoxy substituent can help engineer the material's band gap, charge transport characteristics, and stability, which are critical parameters for semiconductor performance. mdpi.com
Role in Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)
Pyrrole-containing materials have been investigated for their potential in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). acs.orgnih.gov In these devices, materials are often designed based on a donor-acceptor (D-A) architecture to facilitate charge separation and transport. The electron-rich pyrrole unit can serve as the electron donor component in such systems. researchgate.net
The this compound structure is well-suited for this design principle. The pyrrole acts as the donor, while the trifluoromethoxy-substituted phenyl group can modulate the donor strength and influence molecular packing in the solid state. This tuning is essential for optimizing the performance of OPVs, which rely on efficient exciton (B1674681) dissociation at the donor-acceptor interface, and OFETs, where charge carrier mobility is paramount. frontiersin.org Although synthetic challenges and stability concerns have sometimes limited the use of pyrroles, computational modeling suggests that stable and efficient pyrrole-based materials can be designed and synthesized for high-performance organic electronic devices. acs.orgnih.gov
Electrochromic and Luminescent Properties
The incorporation of the this compound moiety into larger molecular structures, particularly polymers, has been shown to impart significant electrochromic and luminescent characteristics. The trifluoromethoxy (-OCF3) group, being a strong electron-withdrawing group, plays a crucial role in modifying the electronic properties of the pyrrole ring, which in turn influences the optical behavior of the resulting materials. mdpi.com
Research into polymers containing a 4-(trifluoromethoxy)phenyl-substituted dithienylpyrrole unit, a structure closely related to the subject compound, has provided valuable insights into its electrochromic potential. mdpi.comyuntech.edu.tw When this unit is electrochemically polymerized, it forms a stable and reversible electrochromic film. The trifluoromethoxy substituent helps to lower the HOMO and LUMO energy levels of the polymer, which directly affects its electrochromic properties. mdpi.com
The homopolymer film of 2,5-di(thiophen-2-yl)-1-(4-(trifluoromethoxy)phenyl)pyrrole (PTTPP) exhibits distinct color changes upon the application of different voltages. In its neutral, reduced state (at 0 V), the film is grayish-yellow. As the potential is increased, the film undergoes oxidation and changes color to grayish-blue at 1.0 V and further to a bluish-violet at 1.4 V. mdpi.com These properties make such polymers promising candidates for use as anodic materials in electrochromic devices (ECDs), such as smart windows and displays. mdpi.comyuntech.edu.tw
Key electrochromic properties of a polymer film (PTTPP) containing the 4-(trifluoromethoxy)phenyl-pyrrole moiety are summarized below.
Electrochromic Properties of PTTPP Film
| Property | Wavelength (nm) | Value |
|---|---|---|
| Optical Contrast (ΔT%) | 1050 | 24.5% |
While specific luminescent data for the standalone this compound molecule is not extensively detailed in the reviewed literature, the photophysical properties of similar trifluoromethyl-substituted pyrrole derivatives have been investigated. For instance, certain tetraarylpyrrolo[3,2-b]pyrroles with trifluoromethyl groups exhibit absorption maxima around 400 nm and emission maxima around 450 nm. researchgate.net The introduction of electron-donating or withdrawing groups on the phenyl rings of pyrrole derivatives is a common strategy to fine-tune their photophysical properties, including red-shifting the emission and increasing fluorescence efficiency. researchgate.net It is plausible that the trifluoromethoxy group on the phenyl ring of the title compound influences its luminescent properties through intramolecular charge transfer (ICT) mechanisms. nih.gov
Design of Fluorescent Probes and Chemical Sensors
Pyrrole derivatives are foundational structures in the design of fluorescent probes and chemical sensors due to their advantageous photophysical properties and the tunable reactivity of the pyrrole ring. nih.govnih.gov The core principles behind these sensors often involve mechanisms such as Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET). nih.gov The this compound scaffold is a promising candidate for such applications, although specific examples are still emerging.
The design of a fluorescent probe typically involves linking the fluorophore (in this case, the pyrrole derivative) to a recognition unit (receptor) that can selectively interact with a target analyte (e.g., ions, small molecules). This interaction triggers a change in the fluorescence signal—either an enhancement ("turn-on") or a quenching ("turn-off"). bohrium.com
The this compound unit possesses features that are desirable for sensor design:
Fluorophore Core: The phenyl-pyrrole system forms a conjugated structure that can exhibit fluorescence. researchgate.net
Tunable Electronics: The trifluoromethoxy group is a potent electron-withdrawing substituent. This property can be exploited to create an ICT character in the molecule, where the phenyl ring acts as an electron acceptor and the pyrrole ring as a donor. The ICT process is sensitive to the local environment, and binding of an analyte to a receptor appended to the molecule can modulate the ICT state, leading to a detectable change in the fluorescence wavelength or intensity. nih.gov
Reaction Sites: The pyrrole NH group can act as a hydrogen-bond donor for anion recognition or can be deprotonated, leading to significant changes in the electronic and optical properties of the molecule. researchgate.net This makes it a suitable binding and signaling site for anions like fluoride.
For example, a sensor for a specific cation could be designed by attaching a chelating agent to the pyrrole or phenyl ring. In the absence of the cation, a PET process from the chelator might quench the pyrrole's fluorescence. Upon binding the cation, this PET process is inhibited, restoring fluorescence in a "turn-on" response. nih.gov Similarly, for anion sensing, the interaction of an anion with the pyrrole NH can alter the electron density of the pyrrole ring, affecting the ICT process and leading to a colorimetric or fluorescent signal. nih.govresearchgate.net
Functional Polymers and Conjugated Systems Containing Pyrrole Units
The this compound monomer is a valuable building block for the synthesis of functional polymers and conjugated systems. mdpi.com The ability of pyrrole to undergo facile electropolymerization allows for the direct growth of thin, conductive, and electroactive polymer films on electrode surfaces. nih.govwikipedia.org These resulting polymers, which are derivatives of polypyrrole (PPy), are of significant interest for a range of applications in electronics, optics, and sensing. wikipedia.orgmdpi.com
The synthesis of polymers incorporating the this compound unit can be achieved through electrochemical polymerization. mdpi.com In this process, the monomer is oxidized at an electrode, forming radical cations that couple to form dimers, oligomers, and ultimately a polymer film that deposits onto the electrode surface. researchgate.netresearchgate.net The properties of the resulting polymer are heavily influenced by the substituent on the pyrrole ring.
In the case of polymers derived from monomers like 2,5-di(thiophen-2-yl)-1-(4-(trifluoromethoxy)phenyl)pyrrole, the trifluoromethoxy group imparts specific functionalities:
Modified Electronic Properties: As an electron-withdrawing group, the -OCF3 substituent lowers the HOMO/LUMO energy levels of the polymer, which can enhance its stability and modify its redox potentials compared to unsubstituted polypyrroles. mdpi.com
Electroactive and Electrochromic Behavior: As discussed previously, these polymers are electroactive, meaning they can be reversibly oxidized and reduced. This redox activity is accompanied by distinct color changes, making them useful for electrochromic applications. mdpi.comyuntech.edu.tw
Processability and Morphology: While polypyrrole itself is often insoluble and brittle, the introduction of substituents can improve solubility and affect the morphology of the polymer film, which is crucial for device fabrication. wikipedia.orgmdpi.com
The integration of such pyrrole units into conjugated microporous polymers (CMPs) is another promising avenue. CMPs are a class of porous materials with extended π-conjugation, high stability, and large surface areas, making them suitable for applications in heterogeneous catalysis and gas storage. frontiersin.org The pyrrole moiety can serve as a versatile monomer for constructing these robust, functional architectures. frontiersin.org The presence of the 4-(trifluoromethoxy)phenyl group could further tailor the pore environment and electronic properties of such CMPs.
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Diversity
The development of efficient and sustainable methods for synthesizing 2-[4-(trifluoromethoxy)phenyl]pyrrole and its derivatives is a primary focus of ongoing research. Current methods, such as the Paal-Knorr synthesis, provide a reliable route to this class of compounds. However, there is a continuous drive to develop greener and more cost-effective approaches. This includes the exploration of new catalysts, alternative starting materials, and innovative reaction conditions to improve yields and reduce waste. The goal is to create a more scalable and environmentally friendly synthetic process that can support the growing demand for this compound in various applications.
Future research will likely focus on the development of one-pot syntheses and flow chemistry techniques to streamline the production of this compound. These advanced synthetic methods offer the potential for higher efficiency, better control over reaction parameters, and reduced environmental impact.
Advanced Functionalization for Tailored Molecular Properties
The inherent reactivity of the pyrrole (B145914) ring provides a versatile platform for introducing a wide range of functional groups. This allows for the precise tuning of the molecule's properties to suit specific applications. Researchers are actively exploring various functionalization strategies, including electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions, to create a diverse library of this compound derivatives.
The trifluoromethoxy group is known for its high lipophilicity and metabolic stability, which can enhance the pharmacokinetic properties of a molecule. By combining this with the versatile pyrrole scaffold, researchers can create new compounds with improved biological activity and other desirable characteristics. The introduction of additional functional groups can further enhance potency, selectivity, and other properties, leading to the development of novel compounds with tailored functionalities.
Integration of this compound into Complex Architectures
The unique properties of this compound make it an attractive building block for the construction of more complex molecular architectures. Researchers are exploring its incorporation into polymers, supramolecular assemblies, and other advanced materials to enhance their thermal stability, chemical resistance, and optical properties.
The use of this compound as a monomer in polymerization reactions can lead to the development of novel polymers with unique characteristics. These materials could find applications in a variety of fields, including electronics, aerospace, and biomedical engineering. The ability to precisely control the structure and properties of these complex architectures opens up new possibilities for the design of advanced materials with tailored functionalities.
Deeper Elucidation of Mechanistic Pathways in Biological Systems
A deeper understanding of the mechanism of action of this compound and its derivatives in biological systems is crucial for optimizing their therapeutic potential. While some studies have identified potential targets and pathways, further research is needed to fully elucidate their molecular interactions. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling can provide valuable insights into how these compounds bind to target proteins and other biomolecules.
By gaining a more comprehensive understanding of their cellular effects, researchers can design more effective and selective therapeutic agents. This includes investigating their efficacy and safety in preclinical studies and exploring their potential for use in combination therapies. The development of targeted drug delivery systems is another promising avenue for enhancing their therapeutic effects while minimizing potential side effects.
Development of Next-Generation Materials and Devices
The unique electronic properties of this compound make it a promising candidate for applications in materials science. Researchers are exploring its use in the development of new electronic devices, such as sensors, transistors, and organic light-emitting diodes (OLEDs). The ability to tune the optical and electronic properties of these materials by modifying the chemical structure of the pyrrole derivative is a key advantage.
The incorporation of this compound into polymers and other materials can also lead to the development of advanced materials with enhanced properties. These materials could find applications in a wide range of fields, from consumer electronics to renewable energy. The continued exploration of this compound in materials science is likely to lead to the development of new and innovative technologies.
Multi-Disciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The successful development of new applications for this compound requires a collaborative, multi-disciplinary approach. Chemists, biologists, and materials scientists must work together to explore the full potential of this versatile compound. This interdisciplinary approach is essential for bridging the gap between fundamental research and practical applications.
Q & A
Q. What are the established synthetic routes for 2-[4-(Trifluoromethoxy)phenyl]pyrrole, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of fluorinated pyrroles typically involves cyclocondensation or transition-metal-catalyzed coupling. For example:
- Knorr Pyrrole Synthesis : Reacting γ-diketones with ammonia or amines under acidic conditions. Modifications at the 2- and 5-positions of the pyrrole nucleus can be achieved using fluorinated ketene dithioacetals or sulfur ylides .
- Cross-Coupling Reactions : Palladium-catalyzed Suzuki-Miyaura coupling between trifluoromethoxy-substituted aryl halides and pyrrole boronic esters. Optimize solvent (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (e.g., Pd(PPh₃)₄) to enhance yield .
Q. Key Considerations :
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (e.g., ethanol/water).
- Monitor reaction progress using TLC or LC-MS to detect intermediates.
Q. How is the structure of this compound characterized in academic research?
Methodological Answer:
Q. How can researchers evaluate the neuroprotective potential of this compound derivatives against oxidative stress models?
Methodological Answer :
- In Vitro Assays :
- MTT Assay : Pre-treat PC12 cells with the compound (1–50 µM) for 24 h, then expose to 6-OHDA (100 µM) for 48 h. Measure viability via absorbance at 570 nm .
- ROS Detection : Use DCFH-DA fluorescence (ex/em: 485/535 nm) to quantify reactive oxygen species. Normalize data to untreated controls .
- Mechanistic Studies :
- Western Blotting : Analyze apoptosis markers (Bax/Bcl-2 ratio) and antioxidant enzymes (SOD, CAT) .
Key Challenge : Address batch-to-batch variability in compound purity by validating results with HPLC-purified samples (≥95% purity).
Q. What computational strategies predict the reactivity and electronic properties of this compound?
Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to:
- Molecular Dynamics (MD) Simulations : Simulate ligand-receptor binding (e.g., kinase targets) using GROMACS. Parameterize the trifluoromethoxy group with CHARMM force fields .
Q. How can contradictory data on biological activity be resolved?
Methodological Answer :
- Case Study : If Compound A shows neuroprotection in PC12 cells but no effect in primary neurons:
- Validate assay conditions (e.g., cell density, serum concentration).
- Perform dose-response curves (0.1–100 µM) to identify threshold effects.
- Cross-validate with alternative models (e.g., zebrafish neurotoxicity assays).
- Statistical Analysis : Use ANOVA with post-hoc Tukey tests to confirm significance (p < 0.05).
Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?
Methodological Answer :
- Formulation : Prepare nanoemulsions (e.g., Tween-80/PEG-400) or cyclodextrin complexes.
- Pharmacokinetics : Conduct LC-MS/MS to measure plasma half-life (t₁/₂) and AUC in rodent models.
- Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites in liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
